Threo-dihydrobupropion Threo-dihydrobupropion
Brand Name: Vulcanchem
CAS No.: 153365-82-3
VCID: VC0124501
InChI: InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
SMILES: CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76

Threo-dihydrobupropion

CAS No.: 153365-82-3

Cat. No.: VC0124501

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76

* For research use only. Not for human or veterinary use.

Threo-dihydrobupropion - 153365-82-3

Specification

CAS No. 153365-82-3
Molecular Formula C13H20ClNO
Molecular Weight 241.76
IUPAC Name (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Standard InChI InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
SMILES CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

Introduction

Chemical IdentifierValue
CAS Registry Number92264-82-9
InChIInChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
InChI KeyNDPTTXIBLSWNSF-JOYOIKCWSA-N
Canonical SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Isomeric SMILESCC@@HNC(C)(C)C
DSSTOX Substance IDDTXSID70431488

Stereochemistry and Conformational Analysis

Stereoisomers

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol contains two stereogenic centers at C1 and C2, resulting in four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The specific isomer under examination has the (1S,2S) configuration, representing one of the two possible diastereomers (erythro or threo forms). This stereochemical specificity is crucial for the compound's biological activity, as different stereoisomers typically exhibit varying pharmacological profiles.

The erythro and threo designations refer to the relative orientation of the hydroxyl and amino groups. In the threo configuration, these groups are on opposite sides of the molecular plane, while in the erythro configuration, they are on the same side. This configurational difference can significantly impact the compound's ability to interact with biological targets such as neurotransmitter transporters and receptors, potentially resulting in different pharmacological activities among the stereoisomers.

Conformational Properties

Beyond its fixed stereochemistry, (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol exhibits conformational flexibility around several single bonds, particularly those connecting the functional groups to the propanol backbone. Rotation around these bonds generates multiple possible conformers that exist in dynamic equilibrium. The energetically favored conformations are influenced by factors including:

  • Steric interactions, particularly those involving the bulky tert-butyl group

  • Electronic effects, including dipole-dipole interactions

  • Intramolecular hydrogen bonding possibilities between the hydroxyl and amino groups

  • Hyperconjugation effects involving the various functional groups

These conformational properties contribute to the compound's three-dimensional structure in solution, which ultimately influences its binding affinity and selectivity for biological targets. The preferred conformation in biological environments may differ from that in isolation due to interactions with the binding pocket of target proteins or receptors.

Synthesis Methods

Synthetic Routes

Multiple synthetic pathways can be employed to produce (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol with the desired stereochemical configuration. A common approach involves a two-step process beginning with the condensation reaction between tert-butylamine and (3-chlorophenyl)propanone to form an imine intermediate. This is followed by a stereoselective reduction to yield the target compound with the desired (1S,2S) configuration.

Alternative synthetic routes may include:

  • Stereoselective reduction of a β-amino ketone precursor

  • Nucleophilic addition to an appropriately substituted epoxide

  • Chiral auxiliary-mediated synthesis to control stereochemical outcomes

  • Enzymatic resolution of racemic mixtures

Each synthetic pathway offers different advantages in terms of yield, stereoselectivity, scalability, and practical implementation.

Reaction Conditions

The synthesis of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol requires careful control of reaction conditions to ensure high yield and stereoselectivity. The following table presents a generalized synthetic scheme with typical reaction conditions:

StepReactionReagentsConditionsOutcome
1Imine formation3-chlorophenylpropanone, tert-butylamineRoom temperature, molecular sieves, 24hImine intermediate
2Stereoselective reductionReducing agent (e.g., NaBH4 or CBS catalyst)−78°C to −20°C, THF, 4-8h(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
3PurificationSilica gel chromatographyEthyl acetate/hexane gradientIsolated pure product

The stereoselectivity of the reduction step is crucial and can be enhanced through the use of chiral reducing agents such as the Corey-Bakshi-Shibata (CBS) catalyst or chiral oxazaborolidines. Temperature control is particularly important during the reduction step, as lower temperatures typically favor enhanced stereoselectivity.

Purification Techniques

Obtaining high-purity (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol with the correct stereochemical configuration requires appropriate purification techniques. Common methods include:

  • Column chromatography using silica gel with carefully optimized solvent systems

  • Recrystallization from appropriate solvent mixtures to enhance stereochemical purity

  • Preparative high-performance liquid chromatography (HPLC), potentially with chiral stationary phases

  • Formation of diastereomeric salts followed by fractional crystallization

The purification strategy must be tailored to the specific synthetic route and the nature of potential impurities. Analytical techniques such as chiral HPLC, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the stereochemical purity of the final product.

Chemical Reactivity

Functional Group Reactivity

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol contains several functional groups that exhibit distinct reactivity patterns:

  • The secondary alcohol (hydroxyl group) can undergo typical alcohol reactions including:

    • Oxidation to form a ketone

    • Esterification with carboxylic acids or acid chlorides

    • Dehydration under acidic conditions

    • Conversion to leaving groups (e.g., mesylates or tosylates)

  • The secondary amine (tert-butylamino group) can participate in:

    • N-acylation reactions

    • N-alkylation reactions

    • Imine or enamine formation

    • Salt formation with acids

  • The chlorophenyl moiety can undergo aromatic substitution reactions, particularly:

    • Nucleophilic aromatic substitution (limited due to the meta position of chlorine)

    • Metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)

    • Directed lithiation adjacent to the chlorine

These reactive centers provide multiple handles for chemical derivatization, enabling the synthesis of structurally diverse analogues for structure-activity relationship studies.

Common Chemical Transformations

Several chemical transformations are particularly relevant for converting (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol into useful derivatives:

  • Protection/deprotection strategies for the hydroxyl and amino functional groups during multi-step syntheses

  • Oxidation of the secondary alcohol to the corresponding ketone, yielding analogues with modified hydrogen-bonding capabilities

  • Exchange of the chlorine atom through cross-coupling reactions to introduce various aryl or alkyl substituents

  • N-functionalization to create tertiary amines with altered pharmacological profiles

  • Formation of carbamates or carbonates from the hydroxyl group to modify pharmacokinetic properties

These transformations provide a foundation for medicinal chemistry exploration, enabling the creation of compound libraries for structure-activity relationship studies.

Pharmacological Properties

Relation to Bupropion

Research Applications

Medicinal Chemistry Applications

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol serves as a valuable research tool in medicinal chemistry, particularly in the development of novel neuropsychiatric medications. Its applications include:

  • Use as a scaffold for the design of new antidepressant compounds with improved efficacy or reduced side effects

  • Exploration as a lead compound for smoking cessation therapies building on the established efficacy of related structures

  • Investigation as a potential treatment for attention deficit hyperactivity disorder (ADHD) based on its dopaminergic activity

  • Study as a model compound for understanding structure-pharmacokinetic relationships in CNS-active drugs

The compound's well-defined stereochemistry and functional group pattern make it particularly valuable for exploring how specific structural features contribute to biological activity and drug-like properties.

Neuropharmacology Research

In neuropharmacology research, (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol provides opportunities to investigate:

  • The role of stereochemistry in neurotransmitter transporter inhibition

  • Structure-based differences in blood-brain barrier penetration

  • The impact of hydroxylation on metabolic stability and pharmacokinetics of CNS drugs

  • Differential effects on various neurotransmitter systems, including norepinephrine, dopamine, and acetylcholine pathways

These investigations contribute to the broader understanding of how chemical structure influences neuropharmacological activity, potentially informing the development of more selective or efficacious neuropsychiatric medications.

Pharmaceutical Development

In pharmaceutical development contexts, (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol offers potential advantages as:

  • A lead compound for the development of novel antidepressants with improved side effect profiles

  • A starting point for creating medications with dual or multiple mechanisms of action

  • A model compound for studying stereoselective synthesis and purification techniques relevant to pharmaceutical manufacturing

  • A tool for investigating structure-based approaches to optimizing drug bioavailability and tissue distribution

The compound's defined stereochemistry presents both challenges and opportunities in pharmaceutical development, requiring careful consideration of stereoselective synthesis, analysis, and formulation approaches.

Analytical Characterization

Spectroscopic Data

Comprehensive spectroscopic characterization of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol provides essential data for confirming its identity and purity. Typical spectroscopic profiles include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Characteristic signals for the aromatic protons (7.0-7.4 ppm), methine protons adjacent to hydroxyl and amino groups (3.5-4.5 ppm), tert-butyl group (1.0-1.2 ppm), and methyl group (0.8-1.0 ppm)

    • ¹³C NMR: Signals for aromatic carbons (125-140 ppm), carbinol carbon (70-75 ppm), amino-substituted carbon (55-60 ppm), tert-butyl carbons (25-30 ppm), and methyl carbon (15-20 ppm)

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for O-H stretching (3300-3500 cm⁻¹), N-H stretching (3300-3400 cm⁻¹), C-H stretching (2850-2950 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 241.76 corresponding to the molecular formula C13H20ClNO

    • Characteristic fragmentation patterns including loss of the tert-butyl group, hydroxyl group, and various rearrangements

These spectroscopic data provide complementary information for structure confirmation and purity assessment.

Chromatographic Analysis

Chromatographic techniques play a crucial role in the analysis and quality control of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC methods typically employ C18 columns with acetonitrile/water mobile phases

    • Chiral HPLC using specialized stationary phases enables separation and quantification of stereoisomers

    • Typical detection methods include UV absorption (λmax approximately 260-280 nm) and mass spectrometry

  • Gas Chromatography (GC):

    • Often requires derivatization of the hydroxyl and amino groups to enhance volatility

    • Provides high-resolution separation for purity determination

    • Flame ionization detection (FID) or mass spectrometry detection are commonly employed

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and preliminary purity assessment

    • Typical mobile phases include mixtures of ethyl acetate/hexane or dichloromethane/methanol

    • Visualization methods include UV detection and chemical staining (e.g., ninhydrin, phosphomolybdic acid)

These chromatographic techniques enable detailed characterization of the compound's purity profile, including detection and quantification of potential stereoisomers, synthesis-related impurities, and degradation products.

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